molecular formula C11H14O4 B8753153 3-Hydroxy-5-phenoxypentanoic acid CAS No. 155638-20-3

3-Hydroxy-5-phenoxypentanoic acid

Cat. No.: B8753153
CAS No.: 155638-20-3
M. Wt: 210.23 g/mol
InChI Key: ZKPPNJNGKKHGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-phenoxypentanoic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

155638-20-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-5-phenoxypentanoic acid

InChI

InChI=1S/C11H14O4/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

ZKPPNJNGKKHGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(CC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Then, (R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA prepared in Reference Example 3 was added at a final concentration of 5 mM, and was incubated at 37° C. for 25 minutes, followed by adding to this pigment dispersion (R)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by the method described in Eur. J. Biochem., 250, 432-439 (1997) after obtaining 3-hydroxy-5-phenoxyvaleric acid by hydrolyzing 3-hydroxy-5-phenoxyvalerate obtained by Reformatsky reaction with zinc, using as raw materials 3-phenoxypropanal synthesized by the method described in J. Org. Chem., 55, 1490-1492 (1990) and ethyl bromoacetate) so that the final concentration was 1 mM, then incubating the same at 37° C. for 5 minutes. After the reaction, electrophoretic particles were collected and suspended with kerosene as a dispersion medium in a same manner as Example 2.
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(R)-3-hydroxy-5-(4-fluorophenyl) valeryl CoA
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(R)-3-hydroxy-5-phenoxyvaleryl CoA
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Synthesis routes and methods II

Procedure details

Magnetic microcapsules 21 were obtained in the same manner as in Example 15 except that the purified enzyme solution (1) in Example 15 was replaced by the crude enzyme solution (3) and (R)-3-hydroxybutyryl CoA was replaced by (R,S)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by hydrolyzing 3-hydroxy-5-phenoxy valerate obtained through a Reformatsky reaction with zinc using 3-phenoxypropanal and ethyl bromoacetate as raw materials, which were synthesized according to a procedure described in J. Org. Chem., 55, 1490-1492, 1990, to produce 3-hydroxy-5-phenoxy valeric acid and then following a procedure described in Eur. J. Biochem., 250, 432-439, 1997). The drug content in the microcapsules is shown in Table 4.
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Synthesis routes and methods III

Procedure details

Then, the pellet was suspended in 480 parts of a 0.1M phosphate buffer (pH 7.0), and 5 parts of (R)-3-hydroxy-5-phenoxyvaleryl CoA (prepared by a method described in Eur. J. Biochem., 250, 432–439 (1997) after obtaining 3-hydroxy-5-phenoxyvaleric acid by hydrolyzing 3-hydroxy-5-phenoxylvaleric acid ester obtained by a Reformatsky reaction using zinc, in which 3-phenoxypropanal synthesized by a method described in J. Org. Chem., 55, 1490–1492 (1990) and ethyl bromoacetate were used as raw materials) and one part of bovine serum albumin (Sigma) were added to the suspension before moderately shaking the suspension for 30 minutes at 30° C.
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(R)-3-hydroxy-5-phenoxyvaleryl CoA
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